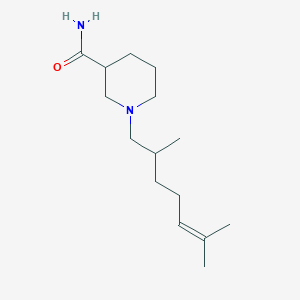
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide, also known as DMHP, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation. DMHP has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various pain-related conditions.
Mécanisme D'action
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide activates TRPV1 channels by binding to a specific site on the channel. This leads to the influx of calcium ions into the cell, which triggers a cascade of events that ultimately results in the perception of pain and inflammation. 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has a higher affinity for TRPV1 channels compared to other known TRPV1 agonists, making it a potent activator of the channel.
Biochemical and Physiological Effects
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has been shown to induce a dose-dependent increase in calcium influx in cells expressing TRPV1 channels. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which further enhances its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has several advantages as a research tool. Its high potency and selectivity for TRPV1 channels make it a valuable tool for studying the role of TRPV1 channels in pain and inflammation. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide. One area of interest is the development of novel analgesics based on 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide. Another potential direction is the investigation of the role of TRPV1 channels in other physiological processes, such as thermoregulation and nociceptive signaling. Additionally, the development of more soluble derivatives of 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide could enhance its usefulness as a research tool.
Méthodes De Synthèse
The synthesis of 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 3-cyanopyridine-4-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then treated with piperidine to yield 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of various pain-related conditions. Its ability to activate TRPV1 channels makes it a promising candidate for the development of novel analgesics. 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory properties, which further enhances its potential as a therapeutic agent.
Propriétés
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)6-4-7-13(3)10-17-9-5-8-14(11-17)15(16)18/h6,13-14H,4-5,7-11H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQCKIUZQZMDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCCC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylhept-5-enyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)

![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B5218852.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide](/img/structure/B5218883.png)
![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)